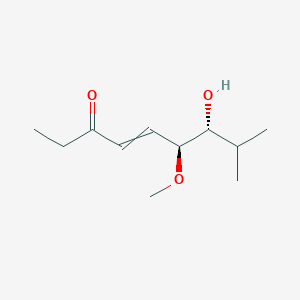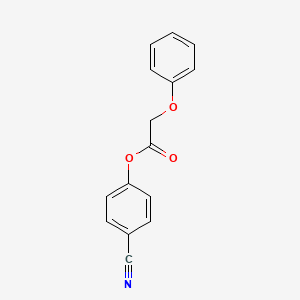
1H-Purine-2,6-dione, 8-cyclopentyl-3,7-dihydro-3-methyl-1-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Purine-2,6-dione, 8-cyclopentyl-3,7-dihydro-3-methyl-1-propyl- is a derivative of xanthine, a heterocyclic aromatic compound. This compound is known for its pharmacological activities and is used in various scientific research fields. It is structurally related to other xanthine derivatives such as caffeine and theobromine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 8-cyclopentyl-3,7-dihydro-3-methyl-1-propyl- typically involves the alkylation of xanthine derivatives. The process includes:
Starting Material: Xanthine or its derivatives.
Alkylation: Introduction of cyclopentyl, methyl, and propyl groups using appropriate alkylating agents.
Reaction Conditions: Reactions are usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk Alkylation: Using large quantities of xanthine and alkylating agents.
Purification: Crystallization and recrystallization to obtain the pure compound.
Quality Control: Ensuring the purity and consistency of the product through various analytical techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Purine-2,6-dione, 8-cyclopentyl-3,7-dihydro-3-methyl-1-propyl- undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), ethanol, water.
Major Products
Oxidized Derivatives: Various oxidized forms depending on the oxidizing agent used.
Reduced Derivatives: Reduced forms with different hydrogenation levels.
Substituted Derivatives: Compounds with different functional groups introduced through substitution reactions.
Applications De Recherche Scientifique
1H-Purine-2,6-dione, 8-cyclopentyl-3,7-dihydro-3-methyl-1-propyl- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its effects on various biological pathways and processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1H-Purine-2,6-dione, 8-cyclopentyl-3,7-dihydro-3-methyl-1-propyl- involves:
Molecular Targets: Interacts with adenosine receptors and other molecular targets in the body.
Pathways: Modulates various signaling pathways, including those involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, known for its stimulant effects.
Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory therapies.
Uniqueness
1H-Purine-2,6-dione, 8-cyclopentyl-3,7-dihydro-3-methyl-1-propyl- is unique due to its specific alkylation pattern, which imparts distinct pharmacological properties compared to other xanthine derivatives.
Propriétés
Numéro CAS |
132940-35-3 |
|---|---|
Formule moléculaire |
C14H20N4O2 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
8-cyclopentyl-3-methyl-1-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H20N4O2/c1-3-8-18-13(19)10-12(17(2)14(18)20)16-11(15-10)9-6-4-5-7-9/h9H,3-8H2,1-2H3,(H,15,16) |
Clé InChI |
JHUUOKWXDAVQFO-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride](/img/structure/B14273417.png)
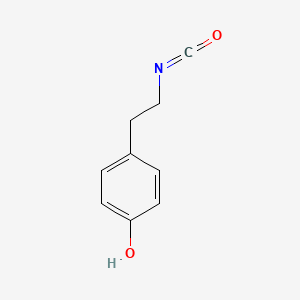
![2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]-](/img/structure/B14273430.png)

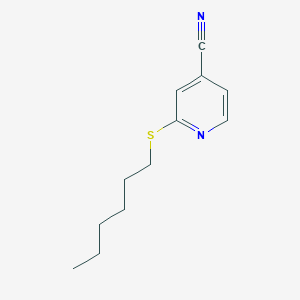
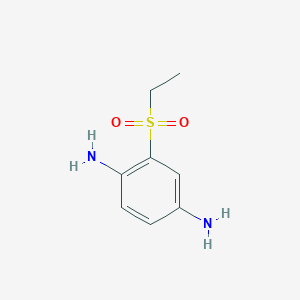
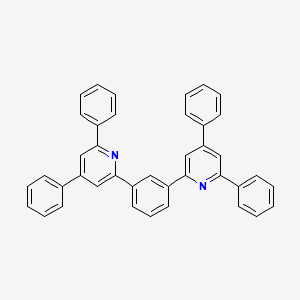
![[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol](/img/structure/B14273456.png)

![5-[(E)-Benzylideneamino]benzene-1,3-dicarboxylic acid](/img/structure/B14273474.png)
![Methyl [(5-hydroxypentyl)oxy]acetate](/img/structure/B14273482.png)
